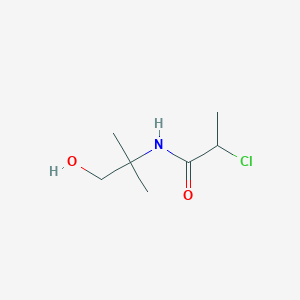

2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)propanamide

Description

Propriétés

IUPAC Name |

2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO2/c1-5(8)6(11)9-7(2,3)4-10/h5,10H,4H2,1-3H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFNHKRIDIAMPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)(C)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

The primary targets of 2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)propanamide are currently unknown

Mode of Action

It is known that the compound has a chloro group and a hydroxy group, which may interact with biological targets through mechanisms such as hydrolysis.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown

Activité Biologique

2-Chloro-N-(1-hydroxy-2-methylpropan-2-yl)propanamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula: C₁₁H₁₄ClN₃O

- Molecular Weight: 229.7 g/mol

- CAS Number: 94790-37-1

The presence of the chloro and hydroxyl groups suggests potential interactions with biological targets, making it a candidate for further investigation.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity: Preliminary studies have shown that this compound may possess antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects: In vitro assays suggest that it could inhibit specific inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

- Enzyme Inhibition: The compound appears to interact with enzymes such as phospholipase A2, which plays a role in inflammatory responses.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

- Inhibition of Enzymatic Activity: Studies indicate that the compound may inhibit lysosomal phospholipase A2, leading to reduced inflammation and cellular damage .

Antimicrobial Activity

A study conducted on various derivatives of propanamide compounds highlighted the antimicrobial potential of this compound. The Minimum Inhibitory Concentration (MIC) values were determined against multiple bacterial strains, showing promising results compared to standard antibiotics.

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| This compound | S. aureus | 16 |

Anti-inflammatory Effects

In vitro studies assessed the impact of the compound on inflammatory cytokine production. The results indicated a significant reduction in pro-inflammatory cytokines when treated with 50 µM of the compound, suggesting its potential as an anti-inflammatory agent.

Enzyme Inhibition Studies

A detailed analysis was performed to evaluate the inhibition of lysosomal phospholipase A2 by the compound. The IC50 value was found to be approximately 0.5 mM, indicating moderate potency in inhibiting this enzyme and suggesting a possible pathway for therapeutic applications in inflammatory diseases .

Applications De Recherche Scientifique

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of pharmaceuticals. Its structure allows for modifications that can enhance the efficacy of drugs targeting specific biological pathways. For instance, it has been utilized in developing inhibitors for enzymes involved in metabolic pathways, which can be crucial for treating metabolic disorders.

Case Study: Enzyme Inhibition

A study demonstrated the use of 2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)propanamide as a scaffold for designing enzyme inhibitors. Researchers modified the compound to create derivatives that selectively inhibited certain enzymes, leading to promising results in preclinical trials for conditions such as diabetes and obesity.

Organic Synthesis

The compound is also employed in organic synthesis as a reagent or catalyst. Its chlorinated structure provides unique reactivity that can facilitate various chemical transformations, including nucleophilic substitutions and coupling reactions.

Data Table: Synthesis Applications

Biochemical Research

In biochemical applications, this compound has been studied for its role in modulating biological pathways. Its ability to interact with specific receptors makes it a candidate for research into new therapeutic agents.

Case Study: Receptor Interaction

Research has shown that derivatives of this compound can bind to neurotransmitter receptors, suggesting potential applications in neuropharmacology. This interaction could lead to the development of new treatments for neurological disorders.

Comparaison Avec Des Composés Similaires

Table 1: Key Properties of this compound and Analogues

Structural and Functional Differences

Backbone Variations :

- The target compound shares the 2-chloropropanamide backbone with Propanil and (RS)-2-chloro-N-(2-methylphenyl)propanamide but differs in the amine substituent. The hydroxyl and branched methyl groups in the target compound enhance hydrophilicity compared to aryl-substituted analogues like Propanil .

- CTP () incorporates a triethoxysilyl group, enabling covalent bonding to silica surfaces, a feature absent in the target compound .

Applications :

- Herbicides : Propanil and s-Metolachlor are agriculturally significant, targeting weed control via inhibition of fatty acid synthesis .

- Pharmaceuticals : The (RS)-2-chloro-N-(2-methylphenyl)propanamide is a regulated impurity in Prilocaine HCl, emphasizing the need for purity control in APIs .

- Polymer Science : CTP and the target compound serve as initiators in polymer brush synthesis, leveraging their reactive amide groups .

Toxicity and Hazards: Propanil is classified as a probable human carcinogen (EPA), while 2-chloro-N-(5-chloro-2-methylphenyl)propanamide is labeled as an irritant (Xi) .

Méthodes De Préparation

Chlorination of 2-propanoic acid derivatives

- The chlorinated acyl chloride intermediate (2-chloropropanoyl chloride) is typically prepared by chlorination of the corresponding acid or ester.

- Common reagents include thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or phosphorus trichloride (PCl3).

- Reaction conditions favor low temperature (0–5°C) to avoid side reactions and degradation.

$$

\text{2-chloropropanoic acid} + \text{SOCl}2 \rightarrow \text{2-chloropropanoyl chloride} + \text{SO}2 + \text{HCl}

$$

- The acyl chloride is isolated by distillation or used in situ for amide formation.

Preparation of 1-Hydroxy-2-methylpropan-2-amine (Amine Component)

- The amine substituent, 1-hydroxy-2-methylpropan-2-yl, corresponds to 2-amino-2-methyl-1-propanol.

- This amine is commercially available or synthesized via hydrogenation of 2-methyl-2-nitro-1-propanol.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | 2-nitropropane + aqueous formaldehyde, concentration to 70% 2-methyl-2-nitro-1-propanol | - | Intermediate formation |

| 2 | Hydrogenation with nickel catalyst, 30°C, 267 atm, 6-8 h | 70.5% | High-pressure hydrogenation to amine |

Amide Bond Formation: Coupling of 2-chloropropanoyl chloride with 1-hydroxy-2-methylpropan-2-amine

Direct Acylation Method

- The 2-chloropropanoyl chloride reacts with the amine in an inert solvent like dichloromethane or tetrahydrofuran (THF).

- Reaction is conducted at low temperature (0–5°C) to control reactivity and minimize side reactions.

- A base such as triethylamine or pyridine is added to neutralize the HCl formed and drive the reaction forward.

$$

\text{2-chloropropanoyl chloride} + \text{1-hydroxy-2-methylpropan-2-amine} \xrightarrow[\text{0–5°C}]{\text{base}} \text{2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)propanamide} + \text{HCl}

$$

- The product is isolated by aqueous workup and purified by recrystallization or chromatography.

Representative Experimental Conditions and Yields

| Step | Reagents | Solvent | Temp (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Chlorination of acid to acyl chloride | SOCl2 | DCM | 0–5 | 1–2 h | >90 | In situ use recommended |

| Amine preparation (hydrogenation) | 2-methyl-2-nitro-1-propanol, Ni catalyst | MeOH | 30 | 6–8 h | 70.5 | High pressure |

| Amide coupling (acyl chloride + amine) | 2-chloropropanoyl chloride + amine + Et3N | DCM or THF | 0–5 | 1–3 h | 80–95 | Base neutralizes HCl |

Notes on Purification and Characterization

- The final compound is purified by standard organic purification techniques:

- Extraction with aqueous and organic solvents.

- Drying over anhydrous magnesium sulfate.

- Chromatography on silica gel if needed.

- Characterization by NMR, IR, and mass spectrometry confirms the structure.

- Special attention is given to confirming the presence of the hydroxy group and the chlorine substituent.

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)propanamide, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : A common approach involves coupling 2-chloropropanoic acid with the corresponding amine using carbodiimide reagents like DCC. For example, DCC-mediated coupling in dichloromethane at 0°C followed by room-temperature stirring overnight achieves ~79% yield after column chromatography (hexane/ethyl acetate eluent) . Variables such as solvent polarity, temperature, and stoichiometry of the amine must be optimized to minimize side reactions (e.g., racemization or hydrolysis).

Q. Which spectroscopic techniques are critical for structural confirmation, and how should data be interpreted?

- Methodological Answer :

- 1H/13C NMR : Key signals include the chloro-propanamide carbonyl (δ ~168–170 ppm in 13C NMR) and the hydroxy group resonance (δ ~1.5–2.0 ppm in 1H NMR for the methylpropan-2-yl group). Splitting patterns (e.g., quartets for CH2Cl) confirm substitution .

- FTIR : A strong carbonyl stretch (~1650–1700 cm⁻¹) and broad O-H stretch (~3200–3500 cm⁻¹) validate the amide and hydroxyl groups.

- Mass Spectrometry : ESI-MS should show [M+H]+ or [M+Na]+ peaks matching the molecular formula (C7H14ClNO2, MW 193.6).

Q. What safety protocols are essential during handling, and how can exposure risks be mitigated?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation (H333 risk) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis, and what analytical methods assess enantiomeric excess?

- Methodological Answer : Chiral amines or catalysts can induce asymmetry. For example, (S)-2-chloro-N-(1-phenylethyl)propanamide synthesis uses enantiopure amines, confirmed via optical rotation ([α]D = +56.7°) and chiral HPLC . Polarimetry or chiral stationary-phase chromatography (CSP-HPLC) quantifies enantiomeric purity.

Q. What computational tools predict the compound’s reactivity in nucleophilic substitution or hydrolysis reactions?

- Methodological Answer :

- DFT Calculations : Simulate transition states to evaluate activation energies for Cl substitution. Software like Gaussian or ORCA can model charge distribution and frontier molecular orbitals .

- Molecular Docking : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding with the hydroxyl group .

Q. How do solvent effects and pH influence degradation pathways, and how can stability studies be designed?

- Methodological Answer :

- Hydrolysis Kinetics : Monitor degradation in buffered solutions (pH 1–13) via HPLC. Acidic conditions may cleave the amide bond, while basic media could dehydrochlorinate the 2-chloro group .

- Accelerated Stability Testing : Use thermal stress (40–60°C) and UPLC-MS to identify degradation products (e.g., propanoic acid derivatives) .

Q. How can contradictions in reported synthetic yields or spectral data be resolved?

- Methodological Answer :

- Reproducibility Checks : Verify reaction setup (e.g., inert atmosphere, reagent purity). Discrepancies in NMR shifts may arise from solvent (CDCl3 vs. DMSO-d6) or concentration effects .

- Meta-Analysis : Compare datasets across studies (e.g., melting points, retention factors) to identify outliers or systematic errors .

Methodological Best Practices

- Synthetic Optimization : Use design-of-experiment (DoE) approaches to systematically vary parameters (e.g., temperature, catalyst loading) .

- Data Validation : Cross-reference NMR assignments with computational predictions (e.g., ACD/Labs or MestReNova) .

- Risk Mitigation : Pre-screen reaction conditions (e.g., TLC monitoring) to avoid exothermic side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.